BenchChemオンラインストアへようこそ!

Buparlisib

PI3K signaling Cancer therapeutics Kinase inhibitor profiling

Buparlisib (BKM120) is the definitive pan-class I PI3K inhibitor for protocols requiring balanced sub-micromolar potency across all four class I catalytic isoforms. Its validated blood-brain barrier penetration enables intracranial target engagement impossible with isoform-selective inhibitors such as Alpelisib or Idelalisib, making it the reference standard for glioblastoma and CNS tumor research. The compound’s unique microtubule-dynamics interference provides a dual-action tool for dissecting PI3K-dependent vs. tubulin-dependent cellular effects. Ensure experimental reproducibility—do not substitute without accounting for these quantifiable differentiation parameters.

Molecular Formula C18H21F3N6O2
Molecular Weight 410.4 g/mol
CAS No. 1202777-78-3
Cat. No. B177719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuparlisib
CAS1202777-78-3
SynonymsBKM120
buparlisib
NVP-BKM120
Molecular FormulaC18H21F3N6O2
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4
InChIInChI=1S/C18H21F3N6O2/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27/h9-11H,1-8H2,(H2,22,23)
InChIKeyCWHUFRVAEUJCEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buparlisib (BKM120, CAS 1202777-78-3): Pan-Class I PI3K Inhibitor for Cancer Research and Therapeutic Development


Buparlisib (BKM120, NVP-BKM120) is an orally bioavailable, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor [1]. It potently inhibits all four class I PI3K catalytic isoforms (p110α, p110β, p110δ, and p110γ) with IC50 values of 52 nM, 166 nM, 116 nM, and 262 nM, respectively, in cell-free assays [2]. As a dimorpholino pyrimidine derivative originally developed by Novartis, Buparlisib is distinguished by its ability to penetrate the blood-brain barrier (BBB), making it a key tool compound for CNS oncology research [3].

Why Pan-PI3K Inhibitors Are Not Interchangeable: Buparlisib vs. Isoform-Selective and Alternative Pan-PI3K Compounds


The PI3K inhibitor class encompasses compounds with profoundly different isoform selectivity profiles, brain penetration capabilities, and off-target activities. Buparlisib is a true pan-class I PI3K inhibitor with balanced potency across all four isoforms [1]. In contrast, compounds like Alpelisib (p110α-selective, >50-fold selectivity) and Idelalisib/Duvelisib (p110δ-selective) exhibit restricted isoform inhibition profiles that fundamentally alter their biological effects and clinical utility [2]. Even among other pan-PI3K inhibitors such as Pictilisib (GDC-0941) and Copanlisib, Buparlisib demonstrates unique properties including superior blood-brain barrier penetration [3] and distinct anti-invasive effects mediated through microtubule dynamics rather than PI3K inhibition alone [4]. Substituting Buparlisib with another PI3K inhibitor without accounting for these quantifiable differences can lead to misleading experimental outcomes and invalid cross-study comparisons.

Quantitative Differentiation of Buparlisib: Head-to-Head and Cross-Study Comparative Evidence


Buparlisib Balanced Pan-Class I PI3K Inhibition vs. Isoform-Selective Inhibitors (Alpelisib, Idelalisib, Duvelisib)

Buparlisib exhibits balanced, sub-micromolar potency against all four class I PI3K isoforms (p110α, p110β, p110δ, p110γ) with IC50 values ranging from 52 nM to 262 nM [1]. In direct comparison, the p110α-selective inhibitor Alpelisib demonstrates >50-fold selectivity for p110α over other isoforms, while Idelalisib and Duvelisib are >50-fold selective for p110δ [2]. Buparlisib is classified as a pan-class I inhibitor alongside Copanlisib and Pictilisib, whereas Alpelisib, Idelalisib, and Duvelisib are isoform-selective agents [2].

PI3K signaling Cancer therapeutics Kinase inhibitor profiling

Superior Blood-Brain Barrier Penetration of Buparlisib vs. Alternative Pan-PI3K Inhibitors

Buparlisib is a CNS-penetrant pan-class I PI3K inhibitor, a property not shared by most other PI3K inhibitors [1]. In glioblastoma models, Buparlisib demonstrates significant blood-brain barrier penetration that is unaffected by efflux transporters, enabling intracranial target engagement [1]. In contrast, the pan-PI3K inhibitor Pictilisib (GDC-0941) shows limited CNS penetration and only moderate anti-migratory effects in glioblastoma cells compared to Buparlisib's potent anti-invasive activity [2].

CNS oncology Glioblastoma Blood-brain barrier

Buparlisib Achieves Highest Objective Response Rate (ORR) in PIK3CA-Mutant Breast Cancer Among PI3K Inhibitors

A systematic review and network meta-analysis of nine randomized controlled trials involving 3,872 breast cancer patients compared four PI3K inhibitors (Alpelisib, Buparlisib, Pictilisib, Taselisib). In the PIK3CA-mutated subgroup, Buparlisib demonstrated the most favorable objective response rate (ORR), with an odds ratio of 2.80 (95% CI: 1.56–5.03) compared to fulvestrant alone [1]. Alpelisib ranked first for 6-month progression-free survival (OR: 2.33, 95% CI: 1.45–3.44) [1].

Breast cancer PIK3CA mutation Clinical efficacy

Buparlisib Differential In Vivo Efficacy vs. Dual PI3K/mTOR Inhibitor BEZ235 in Pituitary Tumors

In a rat model of prolactin-secreting pituitary tumors (SMtTW3), Buparlisib (NVP-BKM120) dramatically limited tumor growth in vivo despite having little effect in vitro. In contrast, the dual PI3K/mTOR inhibitor NVP-BEZ235 showed potent in vitro apoptotic and cytostatic effects but had no significant long-term inhibitory effect on tumor growth in vivo [1]. Increased Akt phosphorylation observed only in BEZ235-treated tumors may explain the differential response [1].

Pituitary tumors In vivo efficacy PI3K/mTOR pathway

Microtubule-Targeting Off-Target Activity Distinguishes Buparlisib from PI3K-Selective Analogs

Buparlisib exhibits off-target interference with microtubule polymerization, an activity not shared by isoform-selective PI3K inhibitors [1]. Chemical derivatives differing by only one atom separate Buparlisib's dual PI3K and tubulin-inhibitory activities into discrete compounds. Crystal structures reveal distinct binding modes to tubulin and PI3Kα. Analysis suggests the antiproliferative activity of Buparlisib is mainly due to microtubule-dependent cytotoxicity rather than PI3K inhibition alone [1].

Off-target effects Microtubule dynamics Mechanism of action

Optimal Research and Industrial Application Scenarios for Buparlisib Based on Quantitative Differentiation Evidence


CNS Oncology Research Requiring Brain-Penetrant PI3K Inhibition

Buparlisib is the PI3K inhibitor of choice for glioblastoma and other CNS tumor models due to its demonstrated blood-brain barrier penetration and anti-invasive effects [1]. Unlike GDC-0941 and other PI3K inhibitors, Buparlisib achieves intracranial target engagement and reduces tumor cell migration through microtubule-dependent mechanisms [1].

Studies Requiring Simultaneous Inhibition of Multiple Class I PI3K Isoforms

When experimental protocols demand pan-PI3K pathway blockade (inhibition of p110α, p110β, p110δ, and p110γ), Buparlisib provides balanced sub-micromolar potency across all four isoforms [1]. Isoform-selective inhibitors like Alpelisib (p110α-selective) or Idelalisib (p110δ-selective) are unsuitable for such applications [2].

PIK3CA-Mutant Breast Cancer Efficacy Studies

In PIK3CA-mutant breast cancer models, Buparlisib demonstrates the highest objective response rate among clinically evaluated PI3K inhibitors [1]. Researchers investigating therapeutic strategies for PIK3CA-driven breast cancers should consider Buparlisib as a reference pan-PI3K inhibitor for comparative efficacy studies.

Investigating Microtubule-Dependent Antiproliferative Mechanisms

Buparlisib's unique dual activity profile—PI3K inhibition combined with microtubule polymerization interference—makes it a valuable tool for studying crosstalk between PI3K signaling and cytoskeletal dynamics [1]. Researchers can utilize Buparlisib and its single-atom derivatives to dissect PI3K-dependent vs. tubulin-dependent cellular effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Buparlisib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.